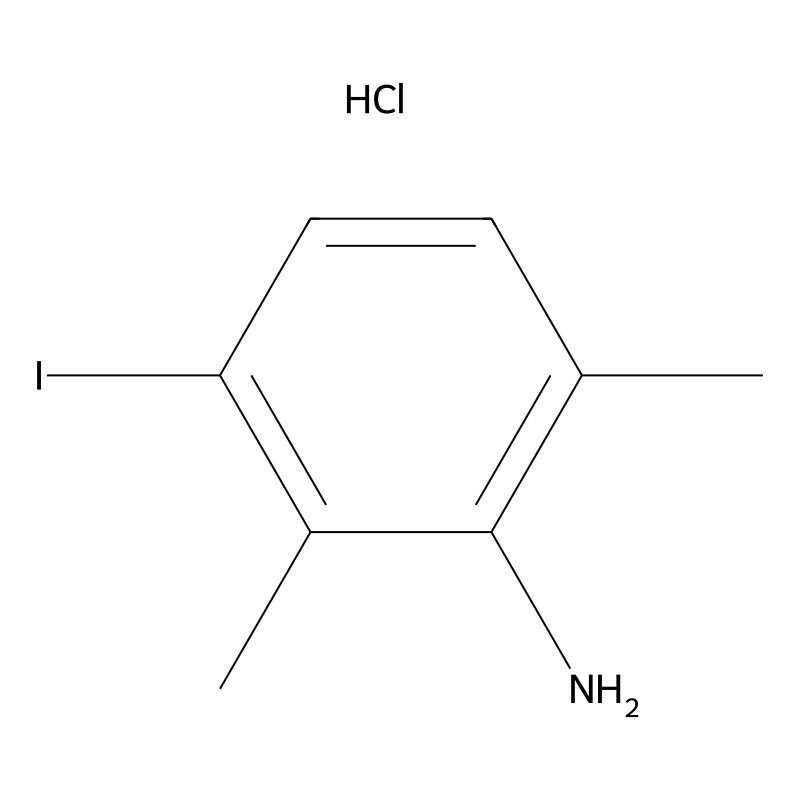

3-Iodo-2,6-dimethylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-Iodo-2,6-dimethylaniline hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds due to the presence of the reactive iodo group and the two methyl groups. The iodo group can be readily substituted with other functional groups through various reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann coupling, allowing for the creation of diverse molecules with potential applications in pharmaceuticals, materials science, and other fields [, ].

Medicinal Chemistry:

The structural features of 3-Iodo-2,6-dimethylaniline hydrochloride make it a potential candidate for the development of novel drugs. The presence of the aromatic amine moiety can contribute to hydrogen bonding and other interactions with biological targets, while the iodo group can be further modified to introduce functionalities that enhance drug potency and selectivity []. However, further research is needed to explore its specific therapeutic potential and address potential safety concerns.

Material Science:

3-Iodo-2,6-dimethylaniline hydrochloride can be employed in the synthesis of functional materials with tailored properties. The aromatic core and the presence of the iodo group can contribute to the formation of ordered structures and specific interactions with other materials, offering potential applications in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other functional materials [].

3-Iodo-2,6-dimethylaniline hydrochloride is an aromatic organic compound characterized by the presence of an iodine atom at the third position and two methyl groups at the second and sixth positions of the benzene ring, with an aniline group attached. Its molecular formula is and it has a molecular weight of 283.54 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles through nucleophilic substitution.

- Oxidation Reactions: The compound can be oxidized to yield quinones or other oxidized derivatives.

- Reduction Reactions: If a nitro group is present, it can be reduced to an amine group.

Common reagents for these reactions include sodium azide or potassium cyanide for substitution, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or hydrogen gas for reduction.

In the realm of medicinal chemistry, 3-Iodo-2,6-dimethylaniline hydrochloride has garnered attention for its potential therapeutic applications. It has been investigated for its effectiveness against various diseases, including cancer and infectious diseases. The compound's structure allows it to interact with biological targets, although specific mechanisms are still under research .

The synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride typically involves the iodination of 2,6-dimethylaniline. A common method includes:

- Aromatic Iodination: Using molecular iodine in conjunction with an oxidizing agent such as iodic acid or silver sulfate.

- Solvent Utilization: The reaction is often conducted in diethyl ether.

- Product Isolation: Following the reaction, the product is isolated through extraction and purification processes.

For industrial production, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency.

3-Iodo-2,6-dimethylaniline hydrochloride serves multiple purposes across various fields:

- Organic Synthesis: As a building block for synthesizing pharmaceuticals and agrochemicals.

- Dyes and Pigments: Used in the manufacturing of dyes and pigments.

- Catalysts and Ligands: Employed in industrial processes as catalysts or ligands .

Several compounds share structural similarities with 3-Iodo-2,6-dimethylaniline hydrochloride. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dimethylaniline | Two methyl groups on the benzene ring | Precursor for various derivatives |

| 4-Iodo-2,6-dimethylaniline | Iodine at the fourth position | Different reactivity due to iodine position |

| 3-Bromo-2,6-dimethylaniline | Bromine instead of iodine | Potentially different biological activity |

The uniqueness of 3-Iodo-2,6-dimethylaniline hydrochloride lies in its specific iodine positioning and methyl substitutions which influence its chemical reactivity and biological properties compared to these similar compounds .